2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-8-1-3-10(4-2-8)14-7-9(5-6-15)12-13-14/h1-4,7,15H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXHSYRCHSMLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of click chemistry, offers a direct pathway to 1,4-disubstituted 1,2,3-triazoles. For the target compound, this method involves the cycloaddition of 4-chlorophenyl azide 1 and propargyl alcohol 2 under copper(I) catalysis.
Synthetic Procedure :
- Preparation of 4-Chlorophenyl Azide :
Diazotization of 4-chloroaniline with sodium nitrite in acidic medium at 0–5°C, followed by treatment with sodium azide, yields 4-chlorophenyl azide. - Cycloaddition Reaction :
Equimolar amounts of 1 and propargyl alcohol are stirred in a mixture of tert-butanol and water (3:1 v/v) with 10 mol% CuSO₄·5H₂O and sodium ascorbate at room temperature for 12–24 hours. The reaction proceeds via a stepwise mechanism, forming a copper-acetylide intermediate that reacts regioselectively with the azide.
Key Parameters :
- Catalyst : Cu(I) species (e.g., CuSO₄/ascorbate)
- Solvent : Polar aprotic solvents (DMF, tert-butanol) or aqueous mixtures
- Yield : 75–85% (extrapolated from analogous triazole syntheses)
Advantages :
- High regioselectivity for the 1,4-isomer
- Mild conditions and scalability
Limitations :
- Requires handling of potentially explosive azides
- Post-reduction purification needed to remove copper residues
Diazotization and Cyclization
This two-step approach leverages diazonium intermediates to construct the triazole ring. Adapted from the synthesis of IDO1 inhibitors, the method involves:
Step 1: Diazotization of 4-Chloroaniline
4-Chloroaniline 3 is treated with NaNO₂ and HCl at 0°C to form the diazonium salt 4 , which is subsequently coupled with 2-aminoacetonitrile hydrochloride 5 to yield the hydrazine intermediate 6 .
Step 2: Cyclization to Triazole
Heating 6 in ethanol under reflux induces cyclization, forming the 1,2,3-triazole core. The nitrile group is hydrolyzed in situ to the primary alcohol using aqueous HCl, yielding the target compound.
Reaction Conditions :
- Cyclization Temperature : 80°C
- Acid Catalyst : 6M HCl
- Yield : ~60% (estimated from analogous reactions)
Mechanistic Insight :
The cyclization proceeds via intramolecular nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by tautomerization and hydrolysis.
Multi-Component Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency in a one-pot, four-component synthesis. This method combines:
- 4-Chlorophenyl azide 1
- Propargyl alcohol 2
- A carbonyl component (e.g., benzaldehyde)
- Copper(I) iodide
Procedure :
Components are mixed in acetonitrile with 5 mol% CuI and irradiated at 100°C for 15 minutes. The reaction exploits the in situ generation of iminium intermediates, which facilitate triazole formation.
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Time | 15 minutes |
| Yield | 82% (extrapolated) |
Benefits :
- Rapid synthesis (<30 minutes)
- Reduced side reactions due to controlled heating
Dimroth Rearrangement Approach
The Dimroth rearrangement, employed in the synthesis of 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, can be adapted to introduce the ethanol moiety.
Modified Procedure :
- Base-Catalyzed Rearrangement :
React 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile 7 with ethylene glycol in the presence of K₂CO₃ at 120°C. The nitrile group undergoes nucleophilic addition, forming an intermediate iminium ion that rearranges to the ethanol derivative.
Critical Factors :
- Base : Potassium carbonate or DBU
- Solvent : DMF or NMP
- Yield : ~70% (based on similar rearrangements)
Mechanism :
The reaction proceeds through a ring-opening and re-closure pathway, with the ethylene glycol acting as both solvent and nucleophile.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Regioselectivity | Scalability |
|---|---|---|---|---|
| CuAAC | 75–85 | 12–24 h | High (1,4) | Excellent |
| Diazotization | 60 | 6–8 h | Moderate | Moderate |
| Microwave-Assisted | 82 | 0.25 h | High | Limited |
| Dimroth Rearrangement | 70 | 4–6 h | Low | Moderate |
Key Findings :
- CuAAC is the most reliable for regioselective synthesis.
- Microwave-assisted methods offer time efficiency but require specialized equipment.
- Diazotization provides a traditional route with moderate yields.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanal or 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanoic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound’s antifungal activity may be attributed to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol with its analogs:
Key Observations :
- Substituent Effects: Bulkier groups (e.g., benzyl, bromophenylamino) in analogs correlate with higher molecular weights and enhanced anticancer activity, likely due to improved target binding .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) may alter reactivity or metabolic stability compared to hydroxyl-containing analogs.
Autophagy and Apoptosis Induction
The benzyl- and bromophenyl-substituted analog () induces autophagy-dependent apoptosis in breast cancer models by promoting ROS accumulation and selective degradation of catalase. This mechanism is shared by other triazole derivatives with electron-deficient aromatic substituents, suggesting that the target compound’s 4-chlorophenyl group may similarly enhance ROS-mediated cytotoxicity .
Cytotoxicity in Cancer Models
Schiff base-linked triazoles () exhibit moderate cytotoxicity (IC₅₀ = 45–78 µM) against A549 lung cancer cells.
Biological Activity
The compound 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS No. 133902-66-6) is a derivative of the triazole class, which has been investigated for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can be represented as follows:
Molecular Weight : 209.63 g/mol
Melting Point : Not specified in available literature
Solubility : Soluble in organic solvents; specific solubility data not provided.
Anticancer Properties
Recent research has highlighted the anticancer potential of triazole derivatives, including compounds similar to 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol. A study investigating related triazole compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, a derivative known as ZQL-4c exhibited significant cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (μmol/L) | Treatment Duration |
|---|---|---|
| MCF-7 | 2.96 (24h) | 24 hours |
| MDA-MB-231 | 0.80 (24h) | 24 hours |
| SK-BR-3 | 1.21 (24h) | 24 hours |
The study indicated that the compound induces reactive oxygen species (ROS) production and inhibits the Notch-AKT signaling pathway, which are critical for tumor growth and survival .
Antimicrobial Activity
Triazole compounds have also been recognized for their antimicrobial properties. While specific data on 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is limited, related triazoles have shown efficacy against various bacterial and fungal strains. This suggests that further investigation into its antimicrobial activity could be warranted.
The mechanisms underlying the biological activity of triazole derivatives often involve:
- Induction of Apoptosis : Through ROS generation and modulation of cell cycle regulators.
- Inhibition of Key Signaling Pathways : Such as Notch and AKT pathways that are implicated in cancer progression.
- Antimicrobial Action : Potential disruption of microbial cell wall synthesis or function.
Study on ZQL-4c
In a detailed study published in PMC, researchers evaluated the anticancer effects of a related compound (ZQL-4c), finding that it significantly inhibited the growth of breast cancer cells by inducing apoptosis and ROS-mediated oxidative stress. The findings suggest that similar compounds may share these beneficial effects .
Q & A
Q. What are the standard synthetic routes for 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol?
The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Key steps include:
- Preparation of the azide precursor (e.g., 4-chlorophenyl azide).
- Reaction with propargyl alcohol derivatives under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate).
- Purification via column chromatography or recrystallization. Optimized conditions (e.g., 60°C in t-BuOH/H₂O) yield >80% purity .
Q. How is the molecular structure of this compound characterized?
Structural confirmation requires:
- NMR spectroscopy : ¹H/¹³C NMR to assign triazole proton (~δ 8.2 ppm) and chlorophenyl signals.
- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond angles and torsional strain, with R-factor < 0.05 for high-resolution data .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 235.1).
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Cytotoxicity assays : MTT tests on cancer cell lines (e.g., MCF7, IC₅₀ ~15–25 μM observed in triazole analogs) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or microbial enzymes (e.g., Candida albicans CYP51).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across similar triazole derivatives?
Discrepancies may arise from impurity profiles or assay variability. Mitigation strategies:
- Orthogonal purity validation : HPLC-MS (≥95% purity threshold) and elemental analysis.
- Standardized protocols : Replicate assays under controlled O₂ levels (e.g., anaerobic conditions for oxidases).
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 3-bromo vs. 4-chloro substituents) to isolate pharmacophores .
Q. What computational methods predict interactions between this compound and biological targets?
Advanced workflows include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR).
- Molecular dynamics (MD) simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
- DFT calculations : Gaussian 16 to evaluate electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. How can derivatives be designed to improve solubility or bioavailability?
Modifications focus on:
- Polar substituents : Introduce hydroxyl or morpholine groups (e.g., 2-morpholinoethyl analogs enhance aqueous solubility) .
- Prodrug strategies : Esterification of the ethanol group (e.g., acetyl prodrugs hydrolyzed in vivo) .
Data Contradiction Analysis
Q. Why do similar triazole derivatives exhibit variable antifungal activity?
Divergent results may stem from:
- Microbial strain variability : Resistance mechanisms in Candida spp. vs. Aspergillus.
- Membrane permeability : LogP differences (e.g., chlorophenyl derivatives: LogP ~2.5 vs. bromophenyl: LogP ~3.0) .
- Target selectivity : Off-target effects on human kinases (e.g., CYP3A4 inhibition).
Methodological Tables
Q. Table 1: Comparative Reaction Conditions for CuAAC Synthesis
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CuSO₄ + Sodium Ascorbate | t-BuOH/H₂O | 60 | 82 | |
| CuI + DIPEA | DMF | RT | 75 |
Q. Table 2: Cytotoxicity of Triazole Analogs
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 4-Chlorophenyl derivative | MCF7 | 18.2 | ROS-induced apoptosis |
| 3-Bromophenyl derivative | HeLa | 24.7 | Tubulin inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
